molecular formula C11H12O2 B2866335 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde CAS No. 86295-44-5

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B2866335
CAS No.: 86295-44-5
M. Wt: 176.215
InChI Key: PFNMQJSEHLYYLS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-3-hydroxy-2-Naphthalenecarboxaldehyde is an organic compound with the molecular formula C11H12O3 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an aldehyde group on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 3-hydroxy-2-naphthaldehyde under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-3-hydroxy-2-Naphthalenecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydro-3-hydroxy-2-Naphthalenecarboxaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-3-hydroxy-2-Naphthalenecarboxaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .

Properties

IUPAC Name

3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h5-7,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNMQJSEHLYYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86295-44-5
Record name 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
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